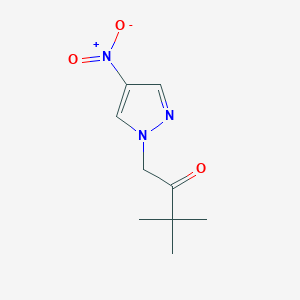
3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one, also known as 3,3-dimethyl-1-pyrazole-4-nitrile (DMPN), is a novel chemical compound with a wide range of potential applications in the scientific research field. This compound has been the subject of numerous studies due to its unique structure and properties. It has been used in the synthesis of a variety of molecules, as a reagent in organic synthesis, and as a catalyst in the production of pharmaceuticals. In addition, DMPN has also been studied for its potential applications in the biochemical and physiological fields.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Research has shown that compounds with pyrazole moieties, such as those tested against Fusarium oxysporum f. sp. Albedinis, demonstrate significant antifungal activity. The structure–activity relationship (SAR) interpretations for pharmacophore site predictions highlight the antifungal pharmacophore sites common in these compounds. This suggests potential applications of similar structures in combating fungal diseases affecting crops, especially in date palms (Kaddouri et al., 2022).
Synthesis and Medicinal Chemistry
Pyrazole derivatives are extensively used as synthons in organic synthesis due to their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The versatility of the pyrazole moiety makes it an interesting template for combinatorial as well as medicinal chemistry, suggesting potential research applications in drug discovery and development (Dar & Shamsuzzaman, 2015).
Industrial and Educational Research
The paper discussing the ethylene dimerization process with a focus on Alphabutol technology indicates the significance of pyrazole derivatives in industrial applications, particularly in the production of Butene-1, a compound used to regulate the density of polyethylene. This underscores the relevance of pyrazole-based compounds in chemical engineering and materials science research (Alenezi et al., 2019).
Therapeutic Applications
The exploration of pyrazoline derivatives in the development of new anticancer agents provides insight into the therapeutic potential of compounds with similar structures. Pyrazoline is highlighted for its significant biological effect, indicating the scope for further research into its applications in cancer therapy (Ray et al., 2022).
Chemical Synthesis and Reactivity
The synthesis and reactivity of hexasubstituted pyrazolines, including discussions on synthetic routes and applications in creating highly substituted compounds, suggest that similar methodologies could be applied to the synthesis and study of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one. This could lead to the development of novel compounds with potential applications in various fields of chemistry (Baumstark et al., 2013).
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-(4-nitropyrazol-1-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)8(13)6-11-5-7(4-10-11)12(14)15/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNGSHSJKDSFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

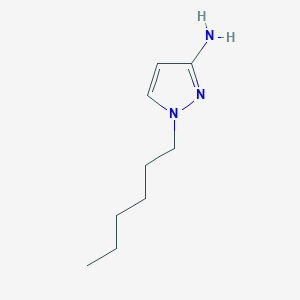
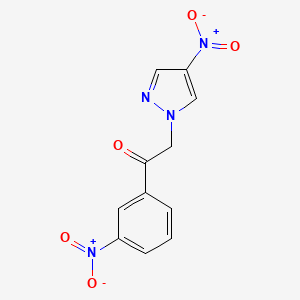
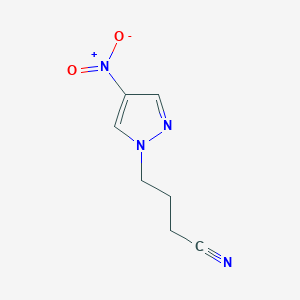
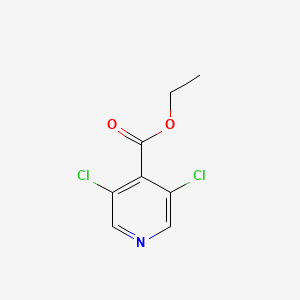
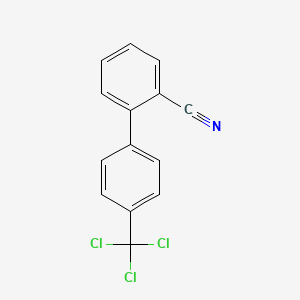
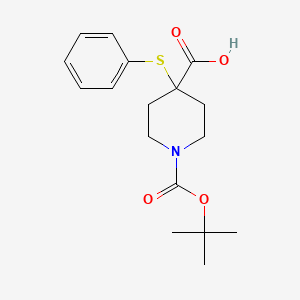

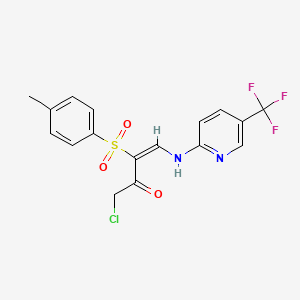
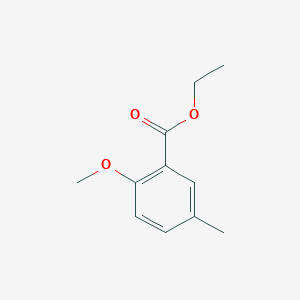
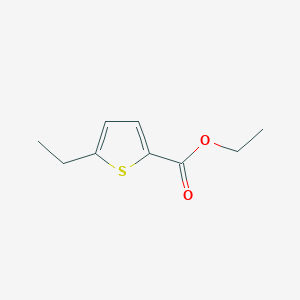
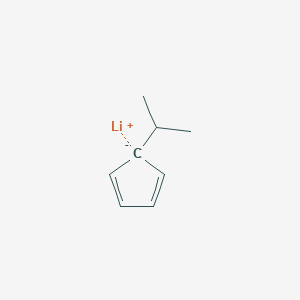


![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)